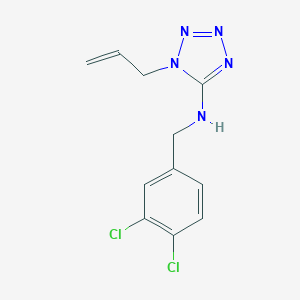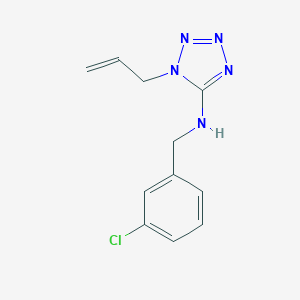![molecular formula C15H23ClN2O2 B275557 [(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE](/img/structure/B275557.png)
[(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is an organic compound that belongs to the class of benzylamines. This compound features a benzyl group substituted with a chlorine atom and an ethoxy group, as well as a morpholinoethyl group. Its unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzyl chloride and 2-morpholinoethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-4-ethoxybenzyl chloride is added dropwise to a solution of 2-morpholinoethylamine and triethylamine in the chosen solvent. The mixture is then heated under reflux for several hours.
Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate solvent. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow a similar synthetic route but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of industrial-grade solvents and reagents, along with rigorous quality control measures, ensures the compound’s purity and suitability for various applications.
化学反応の分析
Types of Reactions
[(3-CHLORO-4-ETHOXYPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of new benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
Chemistry
N-(3-chloro-4-ethoxybenzyl)-N-
特性
分子式 |
C15H23ClN2O2 |
|---|---|
分子量 |
298.81 g/mol |
IUPAC名 |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3 |
InChIキー |
AJHJQSGICDEJEN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine](/img/structure/B275483.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)


![N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275490.png)
![1-(PROP-2-EN-1-YL)-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275491.png)
![1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275492.png)
![N-[(2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275496.png)
![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)
